N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxamide
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Overview
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(5-CHLOROPYRIDIN-2-YL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a benzodioxole ring, a chloropyridine moiety, and a thiazole carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(5-CHLOROPYRIDIN-2-YL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Chloropyridine Intermediate: The chloropyridine moiety is often prepared via chlorination of pyridine derivatives using reagents like thionyl chloride.
Thiazole Ring Formation: The thiazole ring is synthesized through the condensation of α-haloketones with thiourea.
Coupling Reactions: The final compound is obtained by coupling the benzodioxole and chloropyridine intermediates with the thiazole carboxamide under appropriate conditions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the thiazole ring, resulting in amine derivatives.
Substitution: The chloropyridine moiety is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. Its ability to modulate specific molecular pathways makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(5-CHLOROPYRIDIN-2-YL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The benzodioxole ring can interact with aromatic residues in proteins, while the chloropyridine moiety can form hydrogen bonds with amino acid side chains. The thiazole carboxamide group can chelate metal ions, influencing enzyme activity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole ring but differs in the rest of the structure.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Contains the benzodioxole ring and is used in anticancer research.
3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid: Another compound with the benzodioxole ring, used in various chemical applications.
Uniqueness
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(5-CHLOROPYRIDIN-2-YL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE is unique due to its combination of a benzodioxole ring, chloropyridine moiety, and thiazole carboxamide group. This combination provides a distinct set of chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H15ClN4O3S |
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Molecular Weight |
402.9 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H15ClN4O3S/c1-10-16(27-18(22-10)23-15-5-3-12(19)8-20-15)17(24)21-7-11-2-4-13-14(6-11)26-9-25-13/h2-6,8H,7,9H2,1H3,(H,21,24)(H,20,22,23) |
InChI Key |
ZDTKVHONKKKSCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC2=NC=C(C=C2)Cl)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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